molecular formula C19H21NO B310228 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B310228
M. Wt: 279.4 g/mol
InChI Key: IFFHVZLCJXUPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, also known as DMTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMTB belongs to the class of benzamide compounds and has been shown to have an impact on various physiological and biochemical processes in the body.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to act on various receptors in the body such as the dopamine D2 receptor and the sigma-1 receptor. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been shown to have an impact on the release of dopamine in the brain, which is believed to be responsible for its potential therapeutic effects in neurological disorders. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has also been shown to have anti-tumor properties and has been studied for its potential use in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential therapeutic properties. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. However, one limitation of using 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential toxicity. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide. One area of research could be the development of new therapeutic treatments for neurological disorders such as Parkinson's disease. Another area of research could be the development of new anti-tumor treatments for cancer. Additionally, further research could be done to better understand the mechanism of action of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide and its potential impact on other physiological and biochemical processes in the body.
Conclusion:
In conclusion, 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide is a chemical compound that has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on various physiological and biochemical processes in the body, making it a potentially useful compound for studying the effects of these processes. While there are limitations to its use in lab experiments, there are many potential future directions for the study of 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, including the development of new therapeutic treatments for neurological disorders and cancer.

Synthesis Methods

3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide can be synthesized through a process known as reductive amination. This process involves the reaction of 1,2,3,4-tetrahydro-1-naphthaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. 3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.

properties

Product Name

3,4-dimethyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

3,4-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C19H21NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-12,18H,5,7,9H2,1-2H3,(H,20,21)

InChI Key

IFFHVZLCJXUPLS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCCC3=CC=CC=C23)C

Origin of Product

United States

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